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Drug Profile and Mechanism of Action

Seviteronel (developmental code INO-464) represents a novel targeted therapy with a unique dual

mechanism of action that distinguishes it from other agents in its class. This orally bioavailable small

molecule functions as both a selective cytochrome P450c17a (CYP17) 17,20-lyase inhibitor and a

competitive androgen receptor (AR) antagonist. Its development by Innocrin Pharmaceuticals emerged

from the need to address resistance mechanisms to existing androgen-targeted therapies while minimizing

treatment-associated toxicities. The drug exhibits approximately 10-fold selectivity for CYP17 lyase versus

CYP17 17-α hydroxylase inhibition, which theoretically reduces the need for concomitant steroid

administration compared to other CYP17 inhibitors like abiraterone acetate. Additionally, seviteronel

demonstrates potent activity against both wild-type and mutated forms of the AR, including clinically

relevant mutations such as F876L and T877A that often confer resistance to other antiandrogens [1] [2].

The molecular basis for seviteronel's activity lies in its ability to simultaneously suppress androgen

production and block AR signaling, creating a comprehensive suppression of the androgen-axis. Preclinical

studies have demonstrated that seviteronel inhibits estrogen-stimulated proliferation in MCF7 breast cancer

cells (ER+/low AR expression) and DHT-stimulated growth in MDA-MB-453 cells (ER-/AR+), with higher

potency and efficacy than enzalutamide across multiple models. Furthermore, seviteronel effectively
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inhibited tumor growth and increased survival compared to enzalutamide in tamoxifen-resistant MCF7

mouse xenograft models, suggesting potential applications beyond prostate cancer [1]. This dual mechanism

provides a rational basis for investigating seviteronel in various androgen-driven malignancies, including

specific subtypes of breast cancer.

Table 1: Key Characteristics of Seviteronel

Parameter Specification

Molecular Target CYP17 17,20-lyase + Androgen Receptor

Mechanism Dual: Enzyme inhibition + Receptor antagonism

Selectivity ~10-fold for lyase vs hydroxylase

Administration Oral (150 mg tablets)

Development Status Phase II (clinical development discontinued as monotherapy)

Key Mutations Targeted AR-F876L, AR-T877A, AR-H874Y

Clinical Development and Trial Data

Clinical Trials in Breast Cancer

The phase 1 clinical study of seviteronel in women with advanced breast cancer established important

preliminary safety and efficacy data for the drug in this population. This open-label trial enrolled 19 women

with either triple-negative breast cancer (TNBC) or ER+ HER2- breast cancer, with no requirement for

AR positivity for phase 1 entry. Patients received seviteronel in de-escalating dose cohorts of 750 mg, 600

mg, and 450 mg once daily based on dose-limiting toxicities observed at higher doses. The primary

objective was to determine safety, tolerability, and maximum tolerated dose, while secondary objectives

included pharmacokinetics and initial activity assessment using clinical benefit rates at 16 weeks (CBR16)

for TNBC and 24 weeks (CBR24) for ER+ disease [1].
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The trial identified 450 mg once daily as the recommended phase 2 dose (RP2D) for women, with dose-

limiting toxicities observed at higher doses including Grade 3 confusional state with paranoia at 750 mg and

Grade 3 mental status change and delirium at 600 mg. The majority of adverse events were Grade 1/2, with

the most common being tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%). Four Grade 3/4

adverse events deemed possibly related to seviteronel occurred in four subjects (anemia, delirium, mental

status change, and confusional state). Notably, at the RP2D of 450 mg daily, 4 of 7 subjects achieved clinical

benefit, with 2 TNBC subjects reaching CBR16 and 2 ER+ subjects reaching CBR24, though no objective

tumor responses were reported [1].

Clinical Trials in Prostate Cancer

The clinical development program for seviteronel in prostate cancer encompassed multiple trials with

varying results. An initial phase 1 study in chemotherapy-naïve men with castration-resistant prostate cancer

(CRPC) established 600 mg once daily as the recommended phase 2 dose, with most treatment-emergent

adverse events reported as Grade 1-2. The most common adverse events in this study were fatigue (71%),

dizziness (52%), blurred vision (38%), and dysgeusia (33%), with most improving after dose reduction or

interruption [3].

However, a subsequent phase 2 study focused specifically on patients with metastatic CRPC (mCRPC) who

had previously progressed on enzalutamide treatment demonstrated significant challenges. This open-label

trial enrolled 17 patients with a median age of 71 years, with 8 patients having received prior docetaxel.

Patients received seviteronel without routine oral steroids using various dosing regimens (450 mg twice

daily with titration, or 600 mg/750 mg once daily without titration). The results were disappointing, with

patients receiving a median of only 2 cycles of treatment, and most discontinuing due to drug-related

toxicity. The most common adverse events included concentration impairment, fatigue, tremor, and nausea.

Despite dosing modifications, the study was closed prematurely due to the magnitude of toxicity, and only 1

of 17 patients (6%) experienced a significant PSA decline (≥50%). The authors concluded that single-agent

seviteronel was not well-tolerated nor associated with significant clinical responses in this patient population

who had previously received enzalutamide [4] [2].

Table 2: Summary of Clinical Trial Results for Seviteronel
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Trial
Phase

Patient Population Dosing Key Efficacy Findings
Common Adverse
Events

Phase I

[1]

Women with TNBC

or ER+ BC (n=19)

450-750 mg

QD (RP2D:
450 mg)

4/7 at RP2D had

clinical benefit (2
TNBC CBR16, 2 ER+

CBR24)

Tremor (42%), nausea

(42%), vomiting (37%),
fatigue (37%)

Phase I

[3]

Men with CRPC

(n=21)

600-900 mg

QD (RP2D:
600 mg)

Established safety

profile; preliminary
activity observed

Fatigue (71%), dizziness

(52%), blurred vision
(38%), dysgeusia (33%)

Phase II
[4] [2]

Men with mCRPC
post-enzalutamide

(n=17)

450 mg BID
or 600/750

mg QD

1/17 (6%) with PSA
decline ≥50%; limited

efficacy

Concentration impairment,
fatigue, tremor, nausea

Preclinical Evidence and Experimental Models

Radiosensitization in AR-Positive Triple Negative Breast Cancer

A significant body of preclinical research has investigated seviteronel's potential as a radiosensitizer in AR-

positive triple negative breast cancer models. This research emerged from the clinical observation that TNBC

patients experience high rates of locoregional recurrence despite multimodality therapy including radiation,

and the recognition that AR is expressed in 15-35% of TNBC tumors. In vitro studies utilizing clonogenic

survival assays demonstrated that both AR knockdown and pharmacological inhibition with seviteronel

effectively radiosensitized AR+ TNBC cells, with radiation enhancement ratios ranging from 1.20 to 1.89

in models with high AR expression (MDA-MB-453 and ACC-422). Importantly, AR-negative models,

regardless of estrogen receptor status, were not radiosensitized with seviteronel treatment at concentrations

up to 5 μM, indicating selective activity in AR-dependent contexts [5] [6].

The mechanistic basis for this radiosensitization appears to involve impaired double-strand DNA break

repair, as evidenced by significant delays in repair at 6, 16, and 24 hours measured via immunofluorescent

staining of γH2AX foci. Following combination treatment with seviteronel and radiation, increased binding

of AR occurred at DNA damage response genes involved in both homologous recombination and non-
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homologous end joining. This pattern was not observed with combination treatment of enzalutamide and

radiation, suggesting a distinct mechanism of radiosensitization compared to other AR inhibitors. These

findings were further validated in an in vivo AR+ TNBC xenograft model, which demonstrated significant

reduction in tumor volume and delayed tumor doubling and tripling times in mice treated with seviteronel

and radiation compared to either modality alone [5] [6] [7].

Combination Therapy Approaches

Preclinical combination studies have explored the potential of seviteronel to enhance the efficacy of other

targeted agents. One particularly promising approach combines seviteronel with CDK4/6 inhibitors in AR-

positive TNBC models. Single-cell RNA sequencing analyses revealed heterogeneity in AR levels even in

highly AR+ cell lines and identified cell cycle pathway activation in AR-high versus AR-low expressing

cells. This provided a rationale for combining the cell cycle CDK4/6 inhibitor abemaciclib with seviteronel,

which demonstrated synergistic effects in AR+ TNBC models compared to each drug alone. Although

CDK4/6 inhibitors are currently FDA-approved only for ER+ breast cancer, these findings suggest potential

application in molecularly defined subsets of TNBC when combined with AR-targeted agents like

seviteronel [8].

Molecular Mechanisms and Signaling Pathways

The androgen receptor signaling pathway represents a crucial therapeutic target in multiple hormone-

driven malignancies. Under normal physiological conditions, androgen production is regulated by the

hypothalamic-pituitary-gonadal axis, with testicular and adrenal androgens serving as ligands for AR

activation. Upon ligand binding, AR undergoes conformational changes, dissociates from heat shock

proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) in

regulatory regions of target genes, modulating their transcription and promoting cell growth and survival [9].

Seviteronel disrupts this pathway through two distinct mechanisms: first, by inhibiting the CYP17 17,20-

lyase enzyme critical for androgen biosynthesis, thereby reducing ligand availability; and second, by directly

competing with androgens for binding to the AR ligand-binding domain, preventing receptor activation

regardless of ligand concentration. This dual mechanism is particularly valuable in the context of resistance

mutations such as F876L and T877A, which can convert other antiandrogens like enzalutamide and
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apalutamide from antagonists to agonists. Preclinical evidence suggests that seviteronel maintains its

antagonistic function against these mutated AR variants, potentially overcoming one important mechanism

of resistance to earlier-generation AR-targeted therapies [2] [8].
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Figure 1: Seviteronel's Dual Mechanism of Action - The diagram illustrates seviteronel's simultaneous

inhibition of CYP17 lyase enzyme activity in androgen biosynthesis and direct antagonism of the androgen

receptor, providing comprehensive suppression of androgen signaling through both reduced ligand

production and impaired receptor activation.

The differential effects of seviteronel compared to other AR-targeted agents appear to stem from its unique

influence on AR conformation and subsequent genomic binding patterns. Conformational profiling studies

have revealed that seviteronel-bound AR adopts a conformation resembling the unliganded AR (apo-AR),

which precludes nuclear localization and DNA binding. This mechanism differs from enzalutamide, which

primarily competes with androgen binding but does not necessarily induce the same conformational change.

Following radiation treatment, the combination with seviteronel resulted in increased AR binding to DNA

damage response genes—a pattern not observed with enzalutamide—suggesting that the distinct molecular

architecture of the seviteronel-AR complex may underlie its unique efficacy as a radiosensitizer [5] [6].

Future Directions and Research Opportunities

Despite the clinical setbacks observed in later-stage trials, particularly in enzalutamide-pretreated mCRPC

populations, several potential pathways exist for further development of seviteronel or similar dual-

mechanism agents. The consistent evidence of CNS-related toxicity (concentration impairment, delirium,

mental status changes) at higher doses across multiple trials suggests that careful dose optimization or

alternative dosing schedules may be necessary. The premature closure of the phase II prostate cancer trial

due to toxicity highlights the challenges of developing potent AR-targeted agents without concomitant

steroid administration, though this was initially theorized as a potential advantage over abiraterone [4] [2].

Current research indicates that combination approaches may represent the most promising future direction

for seviteronel. Ongoing studies are investigating seviteronel with low-dose dexamethasone in patients with

AR-positive tumors, which may mitigate toxicity while maintaining efficacy. Additionally, the compelling

preclinical data supporting seviteronel as a radiosensitizer in AR+ TNBC warrants clinical evaluation in

combination with radiation therapy. The synergistic relationship observed with CDK4/6 inhibitors in TNBC

models also suggests potential for combination regimens in molecularly defined populations. Furthermore,

the activity of seviteronel against resistant AR mutations positions it as a potential therapeutic option for

patients who have developed resistance to earlier-generation AR-targeted therapies, though this would

require careful patient selection and monitoring [8] [5].
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Figure 2: Seviteronel's Radiosensitization Mechanism - This diagram illustrates how seviteronel enhances

radiation efficacy by impairing DNA damage response pathways through altered AR binding to DNA repair

genes, resulting in delayed repair and increased cellular sensitivity to radiation-induced DNA damage.

From a drug development perspective, the seviteronel experience offers valuable insights for future dual-

mechanism agents targeting steroid signaling pathways. The compound successfully demonstrated proof-of-

concept for simultaneous CYP17 inhibition and AR antagonism but faced challenges in clinical tolerability

particularly in heavily pretreated populations. Future iterations might focus on improved selectivity to further

separate therapeutic effects from toxicities, or development of predictive biomarkers to identify patients most

likely to benefit. The integration of seviteronel's unique radiosensitizing properties with local treatment

modalities may also open alternative development pathways in disease settings where AR remains a relevant

driver of malignancy [5] [6] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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